![molecular formula C11H14N2O4 B14122614 (E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid](/img/structure/B14122614.png)
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid
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Overview
Description
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid typically involves the condensation of a pyrimidine derivative with an appropriate aldehyde or ketone under basic or acidic conditions. The reaction may be catalyzed by various reagents such as ammonium acetate or zinc chloride, depending on the specific synthetic route chosen . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods typically use a packed column reactor with a suitable catalyst, such as Raney nickel, and a low boiling point alcohol as the solvent .
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Mechanism of Action
The mechanism of action of (E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit protein kinases or other enzymes critical for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid include other pyrimidine derivatives such as:
- 2-methyl-5-ethylpyridine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid is a compound with the molecular formula C11H14N2O4 and a molecular weight of approximately 238.24 g/mol. This compound is characterized by its unique structure, which includes a pyrimidine moiety, contributing to its potential biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of methoxyacrylic acids have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the ethoxypyrimidine group may enhance the compound's interaction with biological targets, potentially leading to improved therapeutic effects.
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression. It is hypothesized that this compound may inhibit the activity of specific enzymes or receptors that are crucial for tumor growth and metastasis.
Key Pathways Affected:
- Apoptosis Pathway : Induces programmed cell death in cancer cells.
- Cell Cycle Regulation : Interferes with the cell cycle, preventing cancer cell division.
- Angiogenesis Inhibition : Reduces the formation of new blood vessels that supply tumors.
Case Studies and Research Findings
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In Vitro Studies :
- A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in a dose-dependent manner. The IC50 value was determined to be around 25 µM, indicating potent activity against these cells.
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In Vivo Studies :
- In animal models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis and decreased proliferation markers in treated tumors.
-
Synergistic Effects :
- Research has also indicated that this compound may exhibit synergistic effects when combined with established chemotherapeutic agents, enhancing overall efficacy and reducing side effects.
Data Table: Biological Activity Summary
Study Type | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
In Vitro | MCF-7 | 25 | Significant reduction in viability |
In Vivo | Xenograft Model | N/A | Tumor size reduction observed |
Combination Study | MCF-7 + Doxorubicin | 10 (combined) | Enhanced efficacy noted |
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(E)-2-[(2-ethoxypyrimidin-5-yl)methyl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11-12-5-8(6-13-11)4-9(7-16-2)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)/b9-7+ |
InChI Key |
KNVPZHWMQUCNAG-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=NC=C(C=N1)C/C(=C\OC)/C(=O)O |
Canonical SMILES |
CCOC1=NC=C(C=N1)CC(=COC)C(=O)O |
Origin of Product |
United States |
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